3-(4-aminophenyl)-N-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

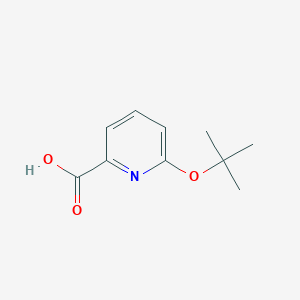

The compound 3-(4-Aminophenyl)-N-methylpropanamide is a chemical entity that can be inferred to possess an amide functional group, an aminophenyl moiety, and a methyl group attached to the nitrogen of the propanamide. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical behavior, which can be extrapolated to hypothesize about the properties and reactivity of 3-(4-Aminophenyl)-N-methylpropanamide.

Synthesis Analysis

The synthesis of compounds with similar structures to 3-(4-Aminophenyl)-N-methylpropanamide involves multi-step reactions, including amination, condensation, and cyclization processes . For instance, the synthesis of various indazole carboxamides is achieved by condensation of isocyanates with amines, which is a reaction that could potentially be applied to the synthesis of 3-(4-Aminophenyl)-N-methylpropanamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(4-Aminophenyl)-N-methylpropanamide has been determined using X-ray crystallography . These structures are characterized by specific bond lengths and angles that define their three-dimensional conformation. The presence of aromatic rings, amide groups, and substituents such as morpholino or trifluoromethyl groups can influence the overall molecular geometry and packing in the solid state.

Chemical Reactions Analysis

Chemoselective reactions involving similar compounds have been studied, where nucleophilic centers react with electrophiles to form products like hexahydro-4-pyrimidinones or oxazolidines . The reactivity of the aminophenyl group in 3-(4-Aminophenyl)-N-methylpropanamide could be explored in similar chemoselective reactions, potentially leading to the formation of heterocyclic structures or other derivatives through selective functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, thermal stability, and glass transition temperatures, have been reported . Aromatic polyamides and polyimides derived from similar aminophenyl-based monomers exhibit high thermal stability and solubility in polar solvents. These properties suggest that 3-(4-Aminophenyl)-N-methylpropanamide may also possess favorable solubility and thermal properties, which could be beneficial for its application in material science or pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation Pathways

- Degradation by Advanced Oxidation Processes (AOPs) : The degradation pathways, by-products, and biotoxicity of compounds like acetaminophen (ACT) in aqueous mediums are studied through AOPs. AOPs generate various by-products, including 4-aminophenol and acetamide, indicating the transformation processes of related compounds like 3-(4-aminophenyl)-N-methylpropanamide. The understanding of these degradation pathways aids in enhancing the degradation efficiency of similar compounds by AOP systems (Qutob et al., 2022).

Analytical and Chemical Research

Biochemical Analysis of Amino Compounds : The metabolism and carcinogenicity of 4-aminobiphenyl, a compound structurally related to 3-(4-aminophenyl)-N-methylpropanamide, have been thoroughly investigated. The compound and its by-products, like N-deoxyguanosine-C8-4-aminobiphenyl, are extensively analyzed in complex biological samples, indicating the importance of such analytical methods for compounds with similar structures (Chen et al., 2018).

Chemosensors Development : 4-Methyl-2,6-diformylphenol (DFP), which is closely related to the structure of 3-(4-aminophenyl)-N-methylpropanamide, has been utilized to develop chemosensors for detecting various analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors indicate the potential of structurally related compounds like 3-(4-aminophenyl)-N-methylpropanamide for similar applications (Roy, 2021).

Biomedical and Pharmacological Research

Pharmacological and Toxicological Studies : Aminotriazoles, including compounds structurally similar to 3-(4-aminophenyl)-N-methylpropanamide, are crucial raw materials in the fine organic synthesis industry. They are extensively used in producing pharmaceuticals, indicating the potential of similar compounds in medicinal and pharmacological applications (Nazarov et al., 2021).

Spin Label Studies in Peptide Research : The spin label amino acid TOAC, structurally related to 3-(4-aminophenyl)-N-methylpropanamide, is widely used in peptide research. TOAC and similar compounds help in studying peptide secondary structures and dynamics, revealing the potential of 3-(4-aminophenyl)-N-methylpropanamide in biochemical and biophysical studies (Schreier et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-aminophenyl)-N-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIZSQMXCUSTBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631239 |

Source

|

| Record name | 3-(4-Aminophenyl)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-aminophenyl)-N-methylpropanamide | |

CAS RN |

705256-69-5 |

Source

|

| Record name | 3-(4-Aminophenyl)-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)

![Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate](/img/structure/B1291862.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)